(S)-N,N'-Dimethyl-1,1'-binaphthyldiamine (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine
Brand Name: Vulcanchem
CAS No.: 93713-30-5
VCID: VC8154301
InChI: InChI=1S/C22H20N2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14,23-24H,1-2H3
SMILES: CNC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC
Molecular Formula: C22H20N2
Molecular Weight: 312.4 g/mol

(S)-N,N'-Dimethyl-1,1'-binaphthyldiamine

CAS No.: 93713-30-5

Cat. No.: VC8154301

Molecular Formula: C22H20N2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-N,N'-Dimethyl-1,1'-binaphthyldiamine - 93713-30-5

Specification

CAS No. 93713-30-5
Molecular Formula C22H20N2
Molecular Weight 312.4 g/mol
IUPAC Name N-methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine
Standard InChI InChI=1S/C22H20N2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14,23-24H,1-2H3
Standard InChI Key PXDKDUXMEHPNCO-UHFFFAOYSA-N
SMILES CNC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC
Canonical SMILES CNC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features two naphthalene rings connected at the 1,1'-positions, forming a binaphthyl system. Each naphthalene unit bears a dimethylamino group (-N(CH3_3)2_2) at the 2-position, resulting in a planar-chiral structure. The (S)-configuration refers to the spatial arrangement of these substituents, which is critical for its enantioselective interactions .

Table 1: Key Identifiers of (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine

PropertyValueSource
CAS Number666175-40-2, 580-17-6*
Molecular Weight312.41 g/mol
MDL NumberMFCD10566977
PubChem CID53411680

*Discrepancy in CAS numbers across sources may reflect regional nomenclature differences or historical assignment.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine typically involves enantioselective coupling or resolution techniques. A related procedure for the (R)-enantiomer (CAS 666175-39-9) involves:

  • Amination: Reaction of 1,1'-binaphthyl-2,2'-diol with O-mesitylenesulfonyl hydroxylamine (MSH) to form an N-amino intermediate .

  • Methylation: Treatment with methylating agents (e.g., methyl iodide) under basic conditions to install dimethylamino groups.

  • Chiral Resolution: Use of chiral auxiliaries or chromatography to isolate the (S)-enantiomer .

Industrial Availability

Suppliers such as Crescent Chemical and Aladdin Scientific offer the compound in quantities from 50 mg to 5 g, with pricing ranging from $84.90 (50 mg) to $4,393.90 (5 g) . Chengdu Teamfor Research Biotechnology Co., Ltd., markets it under industrial-grade specifications, targeting markets in North America, Europe, and Asia .

Applications in Asymmetric Catalysis

Chiral Ligand Design

The binaphthyldiamine scaffold serves as a precursor for S,N-chiral ligands in transition-metal catalysis. For example, bispidine-based ligands derived from similar diamines have enabled palladium-catalyzed asymmetric arylations with enantiomeric excess (ee) values exceeding 90% . The rigid binaphthyl structure imposes steric constraints that enhance stereocontrol during catalytic cycles.

Mechanistic Insights

Density functional theory (DFT) studies on analogous systems reveal that the dimethylamino groups participate in non-covalent interactions (e.g., hydrogen bonding) with substrates, stabilizing transition states and dictating enantioselectivity . This mechanistic understanding supports the rational design of derivatives for specific reactions.

Role in Pharmaceutical Synthesis

Intermediate for Tyrosine Kinase Inhibitors

While not directly cited in the synthesis of imatinib or nilotinib , structurally related binaphthyldiamines are employed to construct chiral amines in anticancer agents. The compound’s ability to induce axial chirality makes it valuable for accessing stereochemically complex pharmacophores.

Case Study: Curtius Rearrangement

In a patented route to nilotinib intermediates, tert-butyl carbamates derived from similar diamines undergo Curtius rearrangement to form isocyanates, which are subsequently trapped to yield enantiopure amines . This highlights the utility of chiral diamines in multi-step syntheses requiring precise stereochemical outcomes.

Future Directions

Expanding Catalytic Applications

Recent advances in bispidine ligand chemistry suggest opportunities to optimize (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine for underrepresented reaction classes, such as C–H functionalization or photoredox catalysis.

Computational-Guided Design

Machine learning models trained on existing enantioselectivity data could predict optimal modifications to the binaphthyl backbone, accelerating ligand development cycles.

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